molecular formula C16H13F3N4OS B2834614 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034305-63-8

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2834614
CAS No.: 2034305-63-8
M. Wt: 366.36
InChI Key: LFLUZCCDZGVVTH-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.
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Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound with potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H12F3N5SC_{15}H_{12}F_3N_5S, with a molecular weight of 404.4 g/mol. It features a triazole ring, a thiophene moiety, and a trifluoromethyl phenyl group, which contribute to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Thiophene Moiety : This is done via coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Acetamide Linkage : The final step involves reacting an acetic acid derivative with an amine.

Anticancer Activity

Research indicates that compounds containing the thiophene and triazole moieties exhibit significant anticancer properties. A study on related thiophene derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism involves inhibition of RNA and DNA synthesis, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Thiophene Derivative AHepG-210
Thiophene Derivative BA-54915
This compoundTBDTBDTBD

Antimicrobial Activity

Compounds with thiophene and triazole structures have shown antimicrobial effects against various pathogens. A literature survey highlights their potential as antifungal and antibacterial agents due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It may interact with specific receptors to exert anti-inflammatory effects or modulate immune responses.
  • DNA/RNA Interaction : By interfering with nucleic acid synthesis, it can prevent cell division in cancerous cells.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a clinical setting where it demonstrated promising results in reducing tumor growth in animal models. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues .

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c17-16(18,19)12-4-1-3-11(7-12)8-14(24)20-9-13-10-23(22-21-13)15-5-2-6-25-15/h1-7,10H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUZCCDZGVVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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